Deoxyribonucleic acid

Catalog No.
S861616
CAS No.
9007-49-2
M.F
C15H31N3O13P2
M. Wt
523.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deoxyribonucleic acid

CAS Number

9007-49-2

Product Name

Deoxyribonucleic acid

IUPAC Name

[5-amino-2-[[[5-amino-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxymethyl]oxolan-3-yl] (5-amino-3-hydroxyoxolan-2-yl)methyl hydrogen phosphate

Molecular Formula

C15H31N3O13P2

Molecular Weight

523.37 g/mol

InChI

InChI=1S/C15H31N3O13P2/c16-13-1-7(20)11(28-13)5-25-32(21,22)31-9-3-15(18)29-12(9)6-26-33(23,24)30-8-2-14(17)27-10(8)4-19/h7-15,19-20H,1-6,16-18H2,(H,21,22)(H,23,24)

InChI Key

AWBASQCACWFTGD-UHFFFAOYSA-N

SMILES

C1C(C(OC1N)COP(=O)(O)OC2CC(OC2COP(=O)(O)OC3CC(OC3CO)N)N)O

Synonyms

Deoxyribonucleic Acid, DNA, DNA, Double Stranded, DNA, Double-Stranded, Double-Stranded DNA, ds DNA, ds-DNA

Canonical SMILES

C1C(C(OC1N)COP(=O)(O)OC2CC(OC2COP(=O)(O)OC3CC(OC3CO)N)N)O

Understanding Life Processes

DNA research is fundamental to understanding the basic mechanisms of life. Scientists can study DNA sequences to:

  • Identify genes: Genes are the functional units of DNA that code for proteins. By analyzing DNA sequences, researchers can locate and characterize genes involved in specific biological processes [National Human Genome Research Institute, ].
  • Regulate gene expression: Understanding how genes are turned on and off can provide insights into development, disease, and response to environmental factors [Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends, [MDPI, recent developments in the chemistry of deoxyribonucleic acid dna intercalators principles design synthesis applications and trends ON MDPI mdpi.com]].

Medical Research and Diagnostics

DNA analysis plays a crucial role in modern medicine:

  • Genetic diseases: Studying DNA mutations allows scientists to identify genes associated with genetic disorders and develop diagnostic tests [National Human Genome Research Institute, ].
  • Personalized medicine: By analyzing an individual's DNA, doctors can tailor treatments based on their specific genetic makeup [National Human Genome Research Institute, ].
  • Forensics: DNA profiling is used to identify individuals from biological samples in criminal investigations and paternity testing [National Human Genome Research Institute, ].

Biotechnology and Genetic Engineering

DNA manipulation techniques have revolutionized various fields:

  • Recombinant DNA technology: This allows scientists to insert specific genes into organisms, creating new products such as therapeutic drugs and genetically modified crops [National Human Genome Research Institute, ].
  • Gene editing: Techniques like CRISPR-Cas9 enable precise modification of DNA sequences, holding potential for treating genetic diseases [National Human Genome Research Institute, ].

Evolutionary Biology and Biodiversity

Studying DNA is crucial for understanding the evolution of life:

  • Comparative genomics: Comparing DNA sequences across species reveals evolutionary relationships and helps understand how organisms have adapted to different environments [National Human Genome Research Institute, ].
  • Biodiversity conservation: DNA analysis helps identify and track endangered species, allowing for better conservation efforts [National Human Genome Research Institute, ].

Deoxyribonucleic acid is a complex organic molecule that serves as the hereditary material in nearly all living organisms and many viruses. Structurally, it consists of two long strands of nucleotides coiled around each other to form a double helix. Each nucleotide is composed of three components: a deoxyribose sugar, a phosphate group, and one of four nitrogenous bases—adenine, thymine, cytosine, or guanine. The sequence of these bases encodes genetic information essential for the development, functioning, growth, and reproduction of organisms .

  • Replication: During cell division, deoxyribonucleic acid strands separate and serve as templates for synthesizing new strands. This process involves enzymes like DNA polymerase that facilitate the addition of nucleotides according to base-pairing rules (adenine with thymine and cytosine with guanine) .
  • Transcription: In gene expression, deoxyribonucleic acid is transcribed into messenger ribonucleic acid. RNA polymerase unwinds the double helix and synthesizes a complementary RNA strand using one of the deoxyribonucleic acid strands as a template .
  • Translation: The messenger ribonucleic acid is then translated into proteins by ribosomes, where transfer ribonucleic acids bring specific amino acids based on the codons in the messenger ribonucleic acid sequence .
  • Repair Mechanisms: Deoxyribonucleic acid can undergo various repair processes to fix damage caused by environmental factors or replication errors. Enzymes such as ligases and nucleases play critical roles in these repair pathways .

Deoxyribonucleic acid is fundamental to biological activity as it encodes the instructions necessary for protein synthesis and regulates cellular functions. The sequence of nitrogenous bases determines the traits inherited by offspring and influences an organism's physical characteristics and biological processes.

In addition to encoding genes, non-coding regions of deoxyribonucleic acid play significant roles in regulating gene expression and maintaining chromosome structure. For instance, regulatory sequences can enhance or inhibit the transcription of specific genes, affecting protein production and cellular behavior .

Deoxyribonucleic acid can be synthesized through various methods:

  • In Vivo Synthesis: This occurs naturally within living organisms during cell division when DNA replication takes place.
  • Polymerase Chain Reaction: A laboratory technique that amplifies specific DNA sequences exponentially through repeated cycles of denaturation, annealing, and extension using DNA polymerase .
  • Chemical Synthesis: Short strands of deoxyribonucleic acid can be synthesized chemically using automated synthesizers that sequentially add nucleotides to create custom sequences for research or therapeutic purposes .
  • Recombinant DNA Technology: This method involves combining DNA from different sources to produce new genetic combinations that can be used in various applications, including gene therapy and genetic engineering .

Deoxyribonucleic acid has numerous applications across various fields:

  • Genetic Engineering: Used to modify organisms for agriculture (e.g., genetically modified crops) or medicine (e.g., producing insulin) .
  • Forensic Science: Deoxyribonucleic acid profiling is employed in criminal investigations to identify individuals based on their unique genetic makeup .
  • Medical Diagnostics: Techniques such as polymerase chain reaction enable the detection of genetic disorders or pathogens in clinical samples .
  • Gene Therapy: Deoxyribonucleic acid can be used to replace defective genes responsible for disease development with functional copies .
  • Biotechnology: Deoxyribonucleic acid is utilized in developing vaccines and therapeutic agents against various diseases .

Research into deoxyribonucleic acid interactions includes:

  • Protein-DNA Interactions: Understanding how proteins such as transcription factors bind to specific DNA sequences is crucial for elucidating gene regulation mechanisms .
  • Drug-DNA Interactions: Studies focus on how various drugs interact with DNA to either inhibit or promote biological processes, which is essential for developing targeted therapies in cancer treatment .
  • DNA-RNA Interactions: Investigating how messenger ribonucleic acid interacts with deoxyribonucleic acid during transcription provides insights into gene expression regulation .

Several compounds are structurally or functionally similar to deoxyribonucleic acid:

CompoundDescriptionUnique Features
Ribonucleic AcidA single-stranded nucleic acid involved in protein synthesisContains ribose sugar instead of deoxyribose; uracil replaces thymine
NucleotideThe basic building block of nucleic acidsComposed of a sugar, phosphate group, and nitrogenous base
ChromatinA complex of DNA and proteins found in eukaryotic cellsHelps package DNA into a compact form; plays a role in gene regulation

Deoxyribonucleic acid's unique double-helix structure distinguishes it from these compounds, allowing it to store vast amounts of genetic information while facilitating accurate replication and transcription processes essential for life .

Hydrolytic Stability: Glycosidic Bonds and Phosphodiester Linkages

The chemical stability of deoxyribonucleic acid under aqueous conditions represents a fundamental aspect of its biological function and technological applications. The molecule contains two primary hydrolytically labile bonds: the N-glycosidic bonds linking nucleobases to the deoxyribose sugar backbone, and the phosphodiester linkages connecting adjacent nucleotides.

Glycosidic Bond Hydrolysis

The N-glycosidic bonds in deoxyribonucleic acid demonstrate differential susceptibility to hydrolytic cleavage depending on the nucleobase identity [1]. Purine glycosidic bonds (adenine and guanine) undergo hydrolysis significantly more rapidly than pyrimidine bonds (cytosine and thymine) under identical conditions [1]. This phenomenon reflects the inherent electronic properties of the heterocyclic bases and their ability to stabilize the resulting oxacarbenium ion intermediate.

Mechanistic studies reveal that purine deglycosylation proceeds predominantly through a stepwise SN1-like mechanism, wherein the nucleobase acts as a leaving group before water attack at the anomeric carbon [2]. This process generates a transient oxacarbenium ion intermediate that rapidly reacts with water to form the corresponding abasic site. In contrast, pyrimidine deglycosylation follows a more concerted SN2-like mechanism, where water nucleophilic attack occurs simultaneously with nucleobase departure [2].

The pH dependence of glycosidic bond hydrolysis is particularly pronounced, with acid-catalyzed conditions dramatically accelerating the reaction rate [3]. Under physiological conditions (pH 7.4, 37°C), the glycosidic bonds remain remarkably stable, with estimated half-lives extending to thousands of years for intact deoxyribonucleic acid molecules [4]. However, acidic conditions (pH < 4) can induce complete depurination within hours, while pyrimidine bases require more extreme conditions for comparable hydrolysis rates [5].

Phosphodiester Linkage Stability

The phosphodiester bonds forming the backbone of deoxyribonucleic acid demonstrate extraordinary chemical stability under physiological conditions. Experimental measurements indicate that these linkages possess half-lives of approximately 30 million years at 25°C and neutral pH [6]. This exceptional stability derives from the high activation energy required for P-O bond cleavage, which contrasts markedly with the more labile phosphodiester bonds in ribonucleic acid.

The mechanism of phosphodiester hydrolysis involves water attack at the phosphorus atom, leading to formation of 5'-phosphate and 3'-hydroxyl termini [6]. This process requires substantial activation energy due to the electron-withdrawing nature of the phosphate group and the need to break the strong P-O bond. The presence of the 2'-hydroxyl group in ribonucleic acid provides an intramolecular nucleophile that dramatically accelerates phosphodiester cleavage through transesterification, explaining the relative instability of ribonucleic acid compared to deoxyribonucleic acid [7].

Studies using model phosphodiester compounds reveal that the rate of spontaneous hydrolysis depends critically on the chemical environment [6]. The dineopentyl phosphate system, which constrains the reaction to proceed exclusively through P-O cleavage, demonstrates the intrinsic stability of the phosphodiester linkage with minimal interference from alternative reaction pathways.

Thermodynamic Profiles: Melting Curves and Renaturation Kinetics

The thermal denaturation of deoxyribonucleic acid represents a cooperative transition between the double-helical and single-stranded conformations. This process involves complex thermodynamic relationships that govern the stability and recognition properties of the double helix.

Melting Temperature Characteristics

The melting temperature (Tm) of deoxyribonucleic acid, defined as the temperature at which 50% of the molecules exist in the denatured state, depends on multiple structural and environmental factors [8]. Differential scanning calorimetry measurements of 160 base pair fragments reveal median melting temperatures of 75.5°C under standard conditions, with calorimetric enthalpy changes of 6.7 kcal/mol per base pair [8].

The relationship between melting temperature and base composition follows well-established principles, with guanine-cytosine rich sequences exhibiting higher melting temperatures than adenine-thymine rich regions [9]. This effect results from the additional hydrogen bond in guanine-cytosine base pairs (three versus two for adenine-thymine) and more favorable base stacking interactions [10]. Empirical relationships demonstrate that melting temperature increases approximately linearly with guanine-cytosine content, with typical increases of 0.4-0.6°C per percentage point of guanine-cytosine content [11].

Length effects on melting temperature reflect the cooperative nature of the helix-coil transition [12]. Longer deoxyribonucleic acid molecules require higher temperatures for complete denaturation due to the increased number of stabilizing interactions. This relationship follows the thermodynamic principle that the stability constant for an entire domain depends on the product of stability constants for individual base pairs [13].

Thermodynamic Parameters

The thermodynamic parameters governing deoxyribonucleic acid denaturation demonstrate characteristic temperature dependence that reflects the underlying molecular interactions [14]. The free energy change (ΔG) for duplex formation results from the compensation between favorable enthalpy (ΔH) and unfavorable entropy (ΔS) contributions according to the relationship ΔG = ΔH - TΔS [14].

Nearest-neighbor thermodynamic parameters reveal that the stability of base pair steps varies significantly depending on the specific sequence context [15]. The most stable configurations involve stacked guanine-cytosine pairs (ΔG°37 = -2.24 kcal/mol), while thymine-adenine steps exhibit lower stability (ΔG°37 = -0.58 kcal/mol) [15]. These differences reflect both hydrogen bonding contributions and base stacking interactions between adjacent nucleotides.

Heat capacity changes (ΔCp) during denaturation provide insights into the hydration changes accompanying the helix-coil transition [16]. The positive ΔCp values observed for deoxyribonucleic acid melting indicate increased hydration of the exposed bases in the denatured state, contrasting with the more structured hydration around the intact double helix.

Renaturation Kinetics

The kinetics of deoxyribonucleic acid renaturation following thermal denaturation exhibit complex behavior that depends on molecular concentration, ionic strength, and temperature [17]. Under optimal conditions (20-30°C below Tm), renaturation follows second-order kinetics with respect to single-strand concentration, indicating that the rate-limiting step involves the collision and initial hydrogen bonding between complementary strands [17].

The renaturation process occurs through a nucleation and zippering mechanism, where initial base pair formation creates a stable nucleus that propagates along the molecule length [18]. The rate constants for renaturation depend on the complexity of the deoxyribonucleic acid sequence, with the relationship k2 = 3 × 10^6 L0.5/N where L represents the average strand length and N denotes the sequence complexity [17].

Temperature effects on renaturation kinetics reveal an optimal range approximately 20-30°C below the melting temperature [17]. At higher temperatures, thermal disruption of newly formed base pairs competes with the renaturation process, while lower temperatures reduce the kinetic energy available for molecular collisions and conformational rearrangements.

Electrochemical Characteristics: Ionic Interactions and Solvent Effects

The polyanionic nature of deoxyribonucleic acid, arising from the phosphate groups in its backbone, creates complex electrochemical properties that influence molecular behavior in solution. These characteristics govern interactions with counterions, affect structural stability, and determine the response to external electric fields.

Charge Density and Electrophoretic Mobility

Deoxyribonucleic acid molecules possess approximately two negative charges per nanometer of double helix length, creating a linear charge density of exceptional magnitude among biological macromolecules [19]. This high charge density results in electrophoretic mobilities typically ranging from -2.5 to -1.0 × 10^-4 cm²/V·s under standard conditions [20].

The electrophoretic mobility of deoxyribonucleic acid demonstrates complex dependence on ionic strength due to the competition between electrostatic screening and conformational effects [21]. At low salt concentrations, the extended conformation maximizes electrostatic repulsion between phosphate groups, while increasing ionic strength compresses the electrical double layer and reduces the effective charge [22].

Critical charge neutralization studies reveal that deoxyribonucleic acid compaction and condensation occur when approximately 89% of the phosphate charges become neutralized by counterions [20]. This threshold corresponds to an electrophoretic mobility of approximately -1.0 × 10^-4 cm²/V·s, representing a universal criterion for charge-induced structural transitions regardless of counterion valence.

Counterion Interactions

The interaction between deoxyribonucleic acid and counterions exhibits specificity that depends on both ionic valence and chemical identity [23]. Monovalent cations (Na+, K+) primarily interact through electrostatic screening within the Debye length, while divalent cations (Mg2+, Ca2+) can approach more closely to the phosphate groups and induce structural changes [20].

Metal ion binding to deoxyribonucleic acid follows distinct modes depending on the ionic properties [23]. Alkali metal ions bind predominantly to phosphate groups through outer-sphere coordination, while transition metals may coordinate directly to nucleobase nitrogen atoms through inner-sphere interactions. The binding constants and selectivity depend on the ionic radius, charge density, and coordination preferences of the specific metal ion.

Multivalent counterions can induce charge inversion phenomena, where the effective charge of the deoxyribonucleic acid-counterion complex becomes positive despite the underlying negative charge of the phosphate backbone [24]. This counterintuitive effect results from the cooperative binding of highly charged cations that overcompensate the phosphate charges and create regions of net positive charge density.

Solvent Effects and Dielectric Properties

The dielectric properties of the solvent environment profoundly influence the electrochemical behavior of deoxyribonucleic acid [25]. Changes in dielectric constant alter the strength of electrostatic interactions according to Coulomb's law, with lower dielectric constants enhancing both attractive and repulsive forces between charged groups.

Studies with organic cosolvents demonstrate that reducing the dielectric constant through ethanol addition promotes counterion binding and charge neutralization [25]. The enhanced electrostatic interactions facilitate the formation of more compact structures and can even induce precipitation of the deoxyribonucleic acid-counterion complex under extreme conditions.

Zwitterionic compounds such as amino acids exhibit the opposite effect, increasing the effective dielectric constant and suppressing charge neutralization [26]. This phenomenon reflects the ability of zwitterions to enhance local solvation and create a more polar microenvironment around the deoxyribonucleic acid molecules.

Topological Constraints: Supercoiling and Topoisomerase-Mediated Relaxation

The topological properties of deoxyribonucleic acid arise from the constraints imposed by the double-helical structure and the covalent continuity of the sugar-phosphate backbone. These constraints create linking relationships between the two strands that cannot be altered without breaking covalent bonds.

Linking Number and Topological Invariants

The linking number (Lk) represents the fundamental topological property of closed deoxyribonucleic acid molecules, defined as the number of times one strand crosses the other in a projection perpendicular to the helical axis [27]. This parameter remains invariant under any continuous deformation that preserves the covalent structure, making it a conserved quantity during conformational changes.

The linking number relates to the geometric properties of the double helix through the relationship Lk = Tw + Wr, where Tw represents the twist (number of helical turns) and Wr denotes the writhe (spatial deformation of the helical axis) [27]. For relaxed B-form deoxyribonucleic acid, the twist corresponds to approximately 10.5 base pairs per turn, while the writhe equals zero for an unconstrained linear molecule.

Experimental measurements of nucleosomal deoxyribonucleic acid reveal that individual nucleosomes constrain approximately -1.26 units of linking number [27]. This value reflects the balance between the positive twist contribution (ΔTw ≈ +0.2) from overwinding of the core deoxyribonucleic acid and the negative writhe contribution (ΔWr ≈ -1.5) from the left-handed superhelical path around the histone octamer.

Supercoiling Dynamics

The supercoiling density (σ) provides a length-independent measure of topological stress, defined as σ = ΔLk/Lk₀ where ΔLk represents the difference from the relaxed linking number [28]. Under physiological conditions, cellular deoxyribonucleic acid typically maintains negative supercoiling densities of -0.06 to -0.08, creating underwound regions that facilitate protein binding and strand separation.

The generation of supercoiling during biological processes such as transcription and replication creates topological challenges that must be resolved by cellular mechanisms [28]. Transcription produces positive supercoils ahead of the RNA polymerase complex and negative supercoils behind it, while replication generates positive supercoiling in advance of the replication fork.

The relaxation of supercoiling tension occurs through both passive and active mechanisms [28]. Passive relaxation involves the diffusion of supercoils along the deoxyribonucleic acid molecule, with rates limited by the rotational friction of the double helix. Active relaxation requires the intervention of topoisomerase enzymes that can alter the linking number through transient strand cleavage.

Topoisomerase Mechanisms

Topoisomerase enzymes resolve topological constraints through two distinct mechanistic classes [29]. Type I topoisomerases create transient single-strand breaks that allow the passage of the intact strand through the cleaved region, changing the linking number by increments of ±1. Type II topoisomerases generate double-strand breaks that permit the passage of an intact deoxyribonucleic acid duplex, altering the linking number by increments of ±2.

The catalytic cycle of topoisomerase II involves the formation of a covalent phosphotyrosine intermediate that maintains the integrity of the cleaved deoxyribonucleic acid ends [29]. This mechanism ensures that the transient breaks do not result in permanent damage to the genetic material while allowing the necessary topological changes to occur.

The rate of topoisomerase-mediated relaxation depends on the degree of supercoiling, with highly supercoiled substrates being processed more rapidly than relaxed molecules [30]. This property creates a homeostatic mechanism that maintains optimal supercoiling levels in cellular deoxyribonucleic acid by preferentially removing excess topological stress.

Specific topoisomerase variants exhibit specialized functions in cellular metabolism [29]. DNA gyrase uniquely introduces negative supercoils into relaxed deoxyribonucleic acid using ATP hydrolysis, while topoisomerase IV primarily functions in the decatenation of interlinked chromosome copies during cell division. These functional specializations reflect the diverse topological challenges encountered during different cellular processes.

XLogP3

-10.2

Use Classification

Cosmetics -> Skin conditioning

Dates

Last modified: 08-16-2023

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